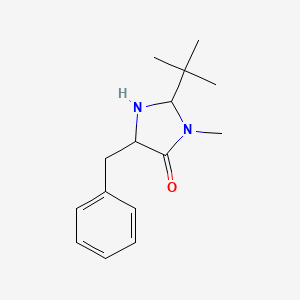![molecular formula C12H32O4Si3 B3068630 2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol CAS No. 67674-67-3](/img/structure/B3068630.png)
2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol
Overview
Description
2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol is a compound known for its unique chemical structure and properties. It is characterized by the presence of trimethylsilyl groups, which contribute to its chemical inertness and large molecular volume. This compound is commonly used in various industrial applications due to its excellent thermal stability, low surface tension, and good compatibility with other materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol or phenol. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trimethylsiloxy group. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with additional purification steps such as distillation or chromatography to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silanes or other reduced silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silicon-containing compounds. These products are often used in further chemical synthesis or as intermediates in the production of other materials .
Scientific Research Applications
2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the modification of biomolecules for improved stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol involves its interaction with various molecular targets and pathways. The trimethylsilyl groups provide steric protection to sensitive functional groups, preventing unwanted side reactions and degradation. This compound can also enhance the solubility and stability of other molecules, making it useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol include:
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
Bis(trimethylsilyl)acetamide: Employed as a derivatizing agent in analytical chemistry.
Trimethylsilyl trifluoromethanesulfonate: Used in organic synthesis for silylation reactions.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines the properties of trimethylsilyl groups with a hydroxyl-terminated polydimethylsiloxane chain. This unique combination provides enhanced thermal stability, low surface tension, and excellent compatibility with various materials, making it highly versatile for a wide range of applications .
Properties
IUPAC Name |
2-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32O4Si3/c1-17(2,3)15-19(7,16-18(4,5)6)12-8-10-14-11-9-13/h13H,8-12H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUVHEQXMIQSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCOCCO)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32O4Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67674-67-3 | |
| Details | Compound: α-[3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
| Record name | α-[3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67674-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
324.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67674-67-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


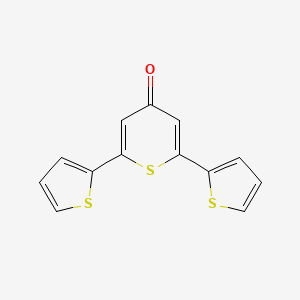
![9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate](/img/structure/B3068559.png)
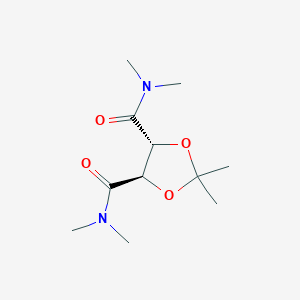
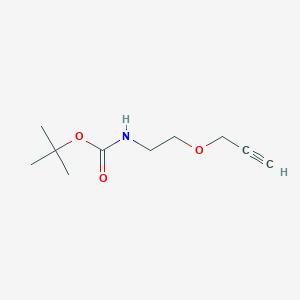
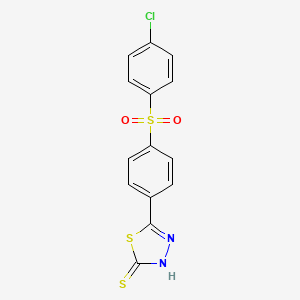

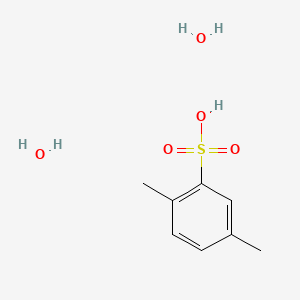
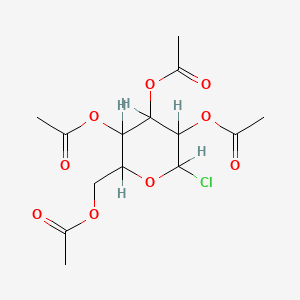
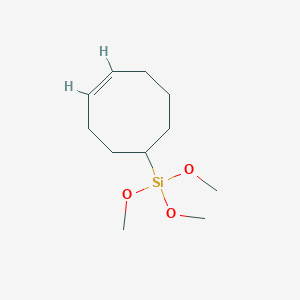
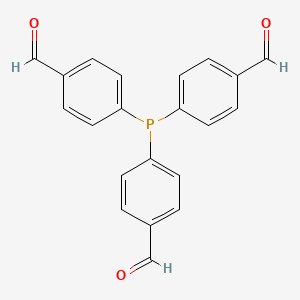
![dimethyl-[methyl(trimethylsilyloxy)silyl]oxy-trimethylsilyloxysilane](/img/structure/B3068643.png)

![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)
